molecular formula C12H11ClO3 B1453984 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid CAS No. 1019111-86-4

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1453984
CAS No.: 1019111-86-4
M. Wt: 238.66 g/mol
InChI Key: YLGMXZDTDSQUKG-UHFFFAOYSA-N
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Description

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that alter the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in lipid metabolism, leading to changes in lipid levels and distribution . These interactions can have significant implications for metabolic health and disease.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMXZDTDSQUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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